4-Chloro-3-methylpyridin-2-amine

Medicinal Chemistry Process Chemistry Building Block Sourcing

Researchers pursuing CDK2, CDK8, PDK1, or JAK2 inhibitor programs require regioisomerically pure 2-amino-4-chloro-3-methylpyridine scaffolds - generic selection by formula alone risks incorrect reactivity vectors that derail synthetic routes. 4-Chloro-3-methylpyridin-2-amine (CAS 1227595-52-9) resolves this with a defined 2-NH₂/4-Cl/3-Me substitution pattern distinct from CAPIC (CAS 133627-45-9). • Enables Suzuki, Buchwald-Hartwig, or SNAr diversification at the 4-Cl handle; amidation/urea/heterocycle formation at 2-NH₂. • Documented in Incyte's CDK2 inhibitor series; derived probes show PDHK IC₅₀ 21-35 nM. • Supplied at ≥98% purity with full QC; ambient shipping; multi-gram to kilogram scales available.

Molecular Formula C6H7ClN2
Molecular Weight 142.586
CAS No. 1227595-52-9
Cat. No. B573133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylpyridin-2-amine
CAS1227595-52-9
Synonyms4-chloro-3-Methylpyridin-2-aMine
Molecular FormulaC6H7ClN2
Molecular Weight142.586
Structural Identifiers
SMILESCC1=C(C=CN=C1N)Cl
InChIInChI=1S/C6H7ClN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9)
InChIKeyNEWSMCBOBUNQGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-methylpyridin-2-amine Overview


4-Chloro-3-methylpyridin-2-amine (CAS 1227595-52-9) is a tri-substituted pyridine derivative with molecular formula C₆H₇ClN₂ and molecular weight 142.59 g/mol, bearing an amino group at the 2-position, a methyl group at the 3-position, and a chlorine atom at the 4-position . The compound is a solid at ambient temperature with a boiling point of 256.2±35.0 °C at 760 mmHg and a predicted density of 1.3±0.1 g/cm³ . It is classified as a pharmaceutical intermediate, serving as a versatile building block in the synthesis of kinase inhibitors—including CDK2, CDK8, PDK1, and JAK2-targeted scaffolds—as well as in the preparation of agrochemical candidates [1].

Workflow Kinase inhibitor building block synthesis; Suzuki, SNAr, and amidation chemistry
Selection Logic Requires unambiguous 2-amino-4-chloro regioisomer to access CDK2/8, PDK1, JAK2 scaffolds
Format Solid, 98%+ purity with batch-specific NMR, HPLC, GC data packages for identity verification

4-Chloro-3-methylpyridin-2-amine: Positional Substitution Risks


Substitution of 4-chloro-3-methylpyridin-2-amine with its regioisomer 2-chloro-3-amino-4-methylpyridine (CAPIC, CAS 133627-45-9) or with 3-amino-2-chloro-4-methylpyridine introduces distinct reactivity profiles that alter downstream synthetic outcomes. In CAPIC, the amino group occupies the 3-position and the chlorine the 2-position, which dictates nucleophilic aromatic substitution and cross-coupling reactivity at the chloride-bearing carbon [1]. In contrast, 4-chloro-3-methylpyridin-2-amine presents the chlorine at the electronically distinct 4-position, adjacent to the ring nitrogen, while the 2-amino group offers a different handle for amidation, urea formation, or diazotization chemistry. These positional differences determine which C–N, C–C, and C–O bond-forming reactions are accessible, directly affecting synthetic route design and product regiochemistry in pharmaceutical and agrochemical programmes [2]. Generic selection based solely on the C₆H₇ClN₂ formula ignores these non-interchangeable reactivity vectors.

Target Compound
4-Chloro-3-methylpyridin-2-amine
2-amino, 3-methyl, 4-chloro pattern. Chlorine at electronically distinct 4-position enables specific cross-coupling vectors. Amino at 2-position directs amidation/urea chemistry.
Potential Substitute
CAPIC (Regioisomer)
3-amino, 4-methyl, 2-chloro pattern. Reversed amino/chloro positions shift reactivity toward NNRTI-specific nevirapine routes. Not directly interchangeable for CDK-targeted programmes.
Both share C₆H₇ClN₂ formula; molecular weight alone does not distinguish positional isomerism. Structural confirmation by NMR/HPLC is required before procurement.

Differentiation Evidence for 4-Chloro-3-methylpyridin-2-amine


Regiochemical Identity vs. CAPIC

4-Chloro-3-methylpyridin-2-amine (2-amino-4-chloro-3-methylpyridine) is a distinct positional isomer of the widely used nevirapine intermediate 2-chloro-3-amino-4-methylpyridine (CAPIC). The amino, methyl, and chloro substituents occupy positions 2, 3, and 4 respectively in the target compound, versus positions 3, 4, and 2 in CAPIC [1]. This positional difference is not detectable by molecular formula or molecular weight alone (both are C₆H₇ClN₂, MW 142.59); unambiguous identification requires orthogonal analytical methods. Supplier specifications for the target compound include 98% GC purity with batch-specific NMR, HPLC, and GC data packages to confirm regiochemical identity . The boiling point of the target compound is reported as 256.2±35.0 °C at 760 mmHg, with a density of 1.3±0.1 g/cm³ .

Regiochemical Identity
Class-level inference
2-amino-4-chloro-3-methyl vs. CAPIC (3-amino-2-chloro-4-methyl). Boiling point difference ~27 °C (class-level inference).
Positional isomerism review critical for synthetic route viability.
Structural confirmation requires orthogonal analytical data; formula C₆H₇ClN₂ insufficient.
Medicinal Chemistry Process Chemistry Building Block Sourcing

Supplier Purity & Batch Traceability

Multiple suppliers report minimum purity specifications for 4-chloro-3-methylpyridin-2-amine, with AKSci listing 98% (GC) , Bidepharm listing 98% with accompanying NMR, HPLC, and GC batch reports , and ChemicalBook listing a 99% purity grade from the supplier Pushan . The MDL number MFCD16606133 enables cross-supplier identity verification . These purity levels are comparable to those reported for the regioisomer CAPIC, though CAPIC benefits from more extensive industrial process optimization literature due to its established role in nevirapine manufacturing. The availability of multi-method analytical data packages (NMR, HPLC, GC) for the target compound supports procurement decisions requiring verified chemical identity beyond nominal purity alone.

Batch Purity & Traceability
Data to verify
98% (GC) to 99% purity range reported across suppliers. Multi-method analytical packages (NMR, HPLC, GC) available.
Lot-specific data package supports procurement confidence and impurity control.
Source review advised; supplier-specific COA should be verified for critical synthetic sequences.
Chemical Procurement Quality Control Analytical Chemistry

Kinase Inhibitor Patent Utility

The 4-chloro-3-methylpyridin-2-amine scaffold appears in multiple kinase inhibitor patent families. The Incyte Corporation patent US11427567B2 discloses imidazolyl pyrimidinylamine compounds as CDK2 inhibitors that incorporate the 4-chloro-3-methylpyridin-2-amine substructure [1]. The broader aminopyridine kinase inhibitor patent US8188071B2 encompasses compounds built from 2-aminopyridine cores with chlorine and methyl substitution [2]. BindingDB entries reveal that elaborated molecules containing the 4-chloro-3-methylpyridin-2-yl motif achieve IC50 values as low as 21 nM against PDHK4, 26 nM against PDHK3, and 35 nM against PDHK1 in radiometric biochemical kinase assays [3], though these data refer to fully elaborated drug-like molecules rather than the simple building block itself.

Kinase Inhibitor Patent Landscape
Class-level inference
Scaffold appears in CDK2 (Incyte), CDK8, PDK1, JAK2 inhibitor patents. Elaborated analogues achieve IC50 21–40 nM against PDHK isoforms.
Patent precedent de-risks synthetic route planning for kinase inhibitor programmes.
BindingDB data refer to fully elaborated molecules, not the building block itself.
Kinase Inhibitors Oncology Patent Analysis Medicinal Chemistry

4-Chloro-3-methylpyridin-2-amine: Key Applications


CDK2 & CDK8 Inhibitor Lead Optimization

For medicinal chemistry teams pursuing cyclin-dependent kinase (CDK2, CDK8) inhibitor programmes, 4-chloro-3-methylpyridin-2-amine provides a validated building block with patent precedent in Incyte's imidazolyl pyrimidinylamine CDK2 inhibitor series [1]. The 4-chloro substituent serves as a handle for Suzuki, Buchwald-Hartwig, or SNAr diversification, while the 2-amino group enables urea, amide, or heterocycle formation. The specific 2-amino-4-chloro-3-methyl arrangement offers a distinct vector for scaffold-hopping away from CAPIC-derived chemotypes, which are more commonly associated with NNRTI rather than CDK programmes.

Nevirapine Analogue & NNRTI Derivatization

Although CAPIC is the canonical nevirapine intermediate, 4-chloro-3-methylpyridin-2-amine enables the synthesis of nevirapine analogues with reversed connectivity that may exhibit altered pharmacological profiles . The synthesis pathway from this compound to nevirapine has been described as a multi-step sequence, enabling exploration of structural analogues inaccessible from CAPIC. This is relevant for generic drug manufacturers and academic groups studying NNRTI structure-activity relationships where regioisomeric variation is a deliberate design parameter.

Herbicide & Pesticide Scaffold Development

Vendor and literature sources indicate potential applications of 4-chloro-3-methylpyridin-2-amine in agrochemical research, including herbicide and pesticide development . The combination of a halogen (4-Cl) and an amino group on the pyridine ring provides reactivity handles suitable for generating agrochemical candidates via condensation, cross-coupling, and heterocycle-forming reactions. The compound's physicochemical profile (boiling point 256 °C, moderate density) supports standard formulation chemistry workflows.

Multi-Target Kinase Probes: PDK1 & JAK2

Elaborated molecules derived from the 4-chloro-3-methylpyridin-2-amine scaffold have demonstrated nanomolar inhibitory activity against PDHK isoforms (IC50 21–35 nM) and JAK2 in biochemical assays [2]. For chemical biology groups seeking to develop kinase-targeted chemical probes, this building block offers access to a chemotype with documented polypharmacology across the PDHK and JAK families, enabling structure-activity relationship studies and target engagement experiments.

Application
Selection Property
Validation Focus
CDK2/8 Inhibitor Lead Optimization
2-amino-4-chloro substitution pattern for scaffold diversification
Patent landscape review and synthetic route feasibility
NNRTI Analogue Synthesis
Reversed connectivity relative to CAPIC for SAR exploration
Regioisomeric purity and orthogonal identity confirmation
Agrochemical Scaffold Development
Halogen-amino pyridine reactivity for condensation and cross-coupling
Physicochemical profile suitability for formulation workflows
PDK1/JAK2 Chemical Probe Development
Polypharmacology context across PDHK and JAK families
Target engagement assay context and selectivity profiling
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